N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene and dimethylphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in treating inflammatory diseases and infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells . Additionally, it can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Known for its inhibitory activity against FLT3-ITD and BCR-ABL pathways.
2-(4-tert-butylphenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine: Studied for its antifungal properties.
Uniqueness
N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of the thiophene and dimethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-7-9-23-17(11-13)21-19(16-8-10-24-12-16)20(23)22-18-14(2)5-4-6-15(18)3/h4-12,22H,1-3H3 |
InChI Key |
FRYIXWBMVLUMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=C(C=CC=C3C)C)C4=CSC=C4 |
Origin of Product |
United States |
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